Bellericagenin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bellericagenin B can be isolated from the methanol crude extract of the stem bark of plants like Combretum fragrans . The isolation process often involves preparative droplet counter-current chromatography, using a solvent mixture of chloroform, methanol, and water (43:37:20, v/v) in the descending mode . The structure of this compound is confirmed through nuclear magnetic resonance and mass spectrometry data .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Bellericagenin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Bellericagenin B has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
- Betulinic acid
- Oleanolic acid
- Ursolic acid
- Arjunglucoside I
- Combregenin
Bellericagenin B stands out among these compounds due to its potent antiproliferative and antiparasitic activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C30H48O7 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(1S,4aR,6aS,6bR,10R,11R,12aR)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-12-29(24(36)37)13-11-27(4)17(21(29)23(25)35)6-7-19-26(3)14-18(33)22(34)30(15-31,16-32)20(26)8-9-28(19,27)5/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19?,20?,21?,22+,23+,26-,27-,28-,29+/m1/s1 |
InChI Key |
AMUBZPULDIMIKH-UGBSTRDVSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(CO)CO)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1O)C)C(=O)O)C |
Origin of Product |
United States |
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